molecular formula C14H17NO B1381859 1-Benzyl-5-cyclopropylpyrrolidin-3-one CAS No. 1803601-65-1

1-Benzyl-5-cyclopropylpyrrolidin-3-one

Cat. No.: B1381859
CAS No.: 1803601-65-1
M. Wt: 215.29 g/mol
InChI Key: NIJDOHIJSQTSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-cyclopropylpyrrolidin-3-one is a chemical compound with the molecular formula C₁₄H₁₇NO and a molecular weight of 215.29 g/mol . This compound is characterized by a pyrrolidinone ring substituted with a benzyl group and a cyclopropyl group. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 1-Benzyl-5-cyclopropylpyrrolidin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor, such as a benzyl-substituted amine, with a cyclopropyl ketone . The reaction conditions often involve the use of a base, such as sodium hydride, and an organic solvent, like tetrahydrofuran (THF), under an inert atmosphere.

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to scale up the production if needed.

Chemical Reactions Analysis

1-Benzyl-5-cyclopropylpyrrolidin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines can replace the benzyl group under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide).

Scientific Research Applications

1-Benzyl-5-cyclopropylpyrrolidin-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: While not widely used in industrial applications, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-cyclopropylpyrrolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its effects are likely mediated through binding interactions and subsequent conformational changes in the target molecules .

Comparison with Similar Compounds

1-Benzyl-5-cyclopropylpyrrolidin-3-one can be compared with other pyrrolidinone derivatives, such as:

    1-Benzyl-3-pyrrolidinone: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    5-Cyclopropyl-3-pyrrolidinone: Lacks the benzyl group, which may influence its chemical properties and interactions with biological targets.

The presence of both the benzyl and cyclopropyl groups in this compound makes it unique, potentially enhancing its stability and specificity in various applications .

Properties

IUPAC Name

1-benzyl-5-cyclopropylpyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-13-8-14(12-6-7-12)15(10-13)9-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJDOHIJSQTSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(=O)CN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-5-cyclopropylpyrrolidin-3-one
Reactant of Route 2
1-Benzyl-5-cyclopropylpyrrolidin-3-one
Reactant of Route 3
Reactant of Route 3
1-Benzyl-5-cyclopropylpyrrolidin-3-one
Reactant of Route 4
1-Benzyl-5-cyclopropylpyrrolidin-3-one
Reactant of Route 5
1-Benzyl-5-cyclopropylpyrrolidin-3-one
Reactant of Route 6
Reactant of Route 6
1-Benzyl-5-cyclopropylpyrrolidin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.